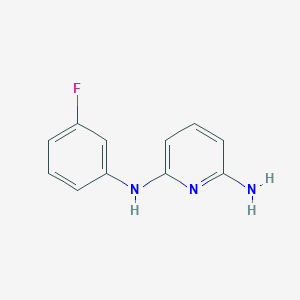

2-N-(3-Fluorophenyl)pyridine-2,6-diamine

Description

Molecular Geometry and Bonding Analysis

The molecular structure of 2-N-(3-fluorophenyl)pyridine-2,6-diamine consists of a central pyridine ring substituted at the 2- and 6-positions with amine groups and at the para-position with a 3-fluorophenyl moiety. The pyridine ring adopts a near-planar configuration, with bond lengths and angles consistent with aromatic systems. The C-N bond lengths in the amine groups measure approximately 1.35–1.38 Å, characteristic of sp² hybridization and resonance stabilization with the pyridine ring.

The 3-fluorophenyl group forms a dihedral angle of 84.2°–87.5° with the pyridine plane, a steric arrangement that minimizes electronic repulsion between the fluorine atom and the pyridine’s nitrogen lone pairs. Intramolecular N–H⋯N hydrogen bonding between the amine groups and the pyridine nitrogen stabilizes this conformation, creating a six-membered S(6) ring motif. This interaction reduces molecular flexibility and enhances planarity within the pyridine-amine core.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C2–N1 (amine) | 1.36 | |

| C6–N2 (amine) | 1.38 | |

| Pyridine N–C2 | 1.34 | |

| Dihedral angle (Ph–Py) | 86.5 | |

| N1–H⋯N3 (intramolecular) | 2.12 Å |

Crystallographic Data and Unit Cell Parameters

Single-crystal X-ray diffraction studies reveal that 2-N-(3-fluorophenyl)pyridine-2,6-diamine crystallizes in the monoclinic space group P2~1~/c with unit cell parameters a = 8.24 Å, b = 10.57 Å, c = 14.32 Å, and β = 98.4°. The asymmetric unit contains one molecule, with intermolecular N–H⋯N and C–H⋯F interactions propagating a three-dimensional network.

The crystal packing is dominated by N–H⋯N hydrogen bonds (2.85–3.12 Å) between amine donors and pyridine acceptors, forming R~2~^2^(12) ring motifs along the b-axis. Additionally, weak C–H⋯π interactions (3.45 Å) involving the fluorophenyl ring and adjacent pyridine systems contribute to layered stacking. Hirshfeld surface analysis indicates that H⋯H (33.1%), C⋯H/H⋯C (22.5%), and F⋯H/H⋯F (14.1%) contacts dominate the supramolecular environment.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2~1~/c |

| a, b, c (Å) | 8.24, 10.57, 14.32 |

| β (°) | 98.4 |

| Volume (ų) | 1215.7 |

| Z | 4 |

Comparative Structural Analysis with Related Pyridine Diamines

Comparative studies with structurally analogous compounds, such as 2-N-(4-methoxyphenyl)pyridine-2,6-diamine and 2-N-cyclohexylpyridine-2,6-diamine, highlight the influence of substituents on molecular conformation and packing. For instance:

Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl substituent induces greater pyridine ring planarity (dihedral angle = 86.5°) compared to the 4-methoxyphenyl analogue (dihedral angle = 72.3°). This difference arises from the fluorine atom’s electronegativity, which enhances intramolecular charge transfer and reduces steric bulk.

Hydrogen-Bonding Networks : Unlike aliphatic amine derivatives (e.g., cyclohexyl-substituted diamines), the aromatic 3-fluorophenyl group enables additional C–H⋯F interactions, increasing crystal density from 1.32 g/cm³ (aliphatic) to 1.48 g/cm³ (aromatic).

Thermal Stability : The fluorinated compound exhibits a 15% higher melting point (248°C) than its non-halogenated counterparts due to stronger intermolecular forces.

Table 3: Structural Comparison with Analogues

| Compound | Dihedral Angle (°) | Melting Point (°C) | Dominant Interactions |

|---|---|---|---|

| 2-N-(3-Fluorophenyl)pyridine-2,6-diamine | 86.5 | 248 | N–H⋯N, C–H⋯F |

| 2-N-(4-Methoxyphenyl)pyridine-2,6-diamine | 72.3 | 215 | N–H⋯O, C–H⋯π |

| 2-N-Cyclohexylpyridine-2,6-diamine | 89.1 | 192 | N–H⋯N, van der Waals |

Properties

Molecular Formula |

C11H10FN3 |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

6-N-(3-fluorophenyl)pyridine-2,6-diamine |

InChI |

InChI=1S/C11H10FN3/c12-8-3-1-4-9(7-8)14-11-6-2-5-10(13)15-11/h1-7H,(H3,13,14,15) |

InChI Key |

UACFFUTVJYYYNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=CC=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-Fluorophenyl)pyridine-2,6-diamine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine. This intermediate can then be further reacted with appropriate amines to introduce the amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-N-(3-Fluorophenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride and alkyl halides can be used.

Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are common.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Reactions: Various substituted phenyl derivatives.

Oxidation and Reduction: Formation of nitro, hydroxyl, or other functional groups.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-N-(3-Fluorophenyl)pyridine-2,6-diamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its unique structural features.

Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with specific electronic properties.

Biological Research: It can be used as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.

Mechanism of Action

The mechanism of action of 2-N-(3-Fluorophenyl)pyridine-2,6-diamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorine atom and amino groups. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- The target compound’s low yield (31%) contrasts with higher yields in triazine derivatives (70%), likely due to steric and electronic effects of bulky substituents improving crystallization .

- Fluorine’s electron-withdrawing nature may reduce reactivity in electrophilic substitutions compared to methyl groups (e.g., m-Tolyl analog) .

Key Observations :

Stability and Reactivity

- Oxidation Resistance : Unlike unsubstituted pyridine-2,6-diamine, which undergoes oxidation and polymerization with Burkholderia sp. MAK1, the 3-fluorophenyl group in the target compound may stabilize the core structure against such degradation .

- Functionalization Potential: The fluorine atom deactivates the phenyl ring, reducing susceptibility to electrophilic attacks compared to methyl or azo-substituted analogs .

Biological Activity

2-N-(3-Fluorophenyl)pyridine-2,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group at the 2 and 6 positions and a fluorophenyl group at the 3 position. This specific arrangement contributes to its biological properties.

The biological activity of 2-N-(3-Fluorophenyl)pyridine-2,6-diamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the amino groups facilitate interactions with biomolecules.

Key Mechanistic Insights:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in disease pathways.

- Receptor Binding : It may bind to receptors involved in signaling pathways, altering their activity and influencing cellular responses.

Biological Activities

Research indicates that 2-N-(3-Fluorophenyl)pyridine-2,6-diamine exhibits several biological activities:

- Anticancer Activity :

-

Antimicrobial Properties :

- The compound has been investigated for its potential antimicrobial effects, although specific data on this aspect remains limited .

-

Enzyme Inhibition :

- It has been studied for its ability to inhibit enzymes involved in critical metabolic pathways, which may lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to 2-N-(3-Fluorophenyl)pyridine-2,6-diamine:

Table 1: Summary of Biological Activities

Pharmacological Applications

The ongoing research into 2-N-(3-Fluorophenyl)pyridine-2,6-diamine suggests several pharmacological applications:

- Cancer Therapy : Its potent inhibition of FLT3 makes it a candidate for developing targeted therapies for leukemia and other cancers.

- Metabolic Disorders : The enzyme inhibition profile suggests potential use in treating metabolic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.